Bienvenue dans la boutique en ligne BenchChem!

Micrococcin P1

ribosome inhibition GTPase activity thiopeptide antibiotics

Micrococcin P1 (CAS 67401-56-3) is a macrocyclic thiopeptide antibiotic originally isolated from Micrococcus sp., now recognized as the founding member of the thiopeptide family. It functions as an acceptor-site-specific inhibitor of ribosomal protein synthesis, binding within the cleft between the 23S rRNA and ribosomal protein L11, thereby interfering with elongation factor binding and inhibiting protein translocation in Gram-positive bacteria.

Molecular Formula C48H49N13O9S6
Molecular Weight 1144.4 g/mol
CAS No. 67401-56-3
Cat. No. B021610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicrococcin P1
CAS67401-56-3
Synonyms2’-[(11S,14Z,21S,28S)-14-ethylidene-9,10,11,12,13,14,20,21,27,28-decahydro-28-[(1R)-1-hydroxyethyl]-11-[(1R)-1-hydroxyethyl]-21-(1-methylethyl)-9,12,19,26-tetraoxo-19H,26H-8,5:18,15:25,22:32,29-tetranitrilo-5H,15H-pyrido[3,2-m][1,11,17,24,4,7,20,27]t
Molecular FormulaC48H49N13O9S6
Molecular Weight1144.4 g/mol
Structural Identifiers
SMILESCC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C
InChIInChI=1S/C48H49N13O9S6/c1-8-24(37(65)49-12-20(5)62)51-38(66)28-15-73-46(56-28)32-18-74-45(58-32)26-11-10-23-36(50-26)27-13-75-48(53-27)35(22(7)64)61-41(69)31-17-76-47(57-31)33(19(3)4)59-39(67)30-16-72-44(55-30)25(9-2)52-42(70)34(21(6)63)60-40(68)29-14-71-43(23)54-29/h8-11,13-22,33-35,62-64H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b24-8-,25-9-/t20-,21-,22-,33+,34+,35+/m1/s1
InChIKeyMQGFYNRGFWXAKA-QMXXNAFJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to light fawn

Micrococcin P1 (CAS 67401-56-3) Procurement Guide: Thiopeptide Antibiotic for Ribosome-Targeting Research


Micrococcin P1 (CAS 67401-56-3) is a macrocyclic thiopeptide antibiotic originally isolated from Micrococcus sp., now recognized as the founding member of the thiopeptide family [1]. It functions as an acceptor-site-specific inhibitor of ribosomal protein synthesis, binding within the cleft between the 23S rRNA and ribosomal protein L11, thereby interfering with elongation factor binding and inhibiting protein translocation in Gram-positive bacteria [2]. The compound is characterized by a molecular formula of C₄₈H₄₉N₁₃O₉S₆ and a molecular weight of 1144.37 Da [3].

Micrococcin P1 Procurement Consideration: Functional Non-Interchangeability with Structurally Related Thiopeptides


Despite sharing the same ribosomal binding domain (L11BD of 23S rRNA) with other thiopeptide antibiotics such as thiostrepton, nosiheptide, and siomycin, Micrococcin P1 cannot be considered a functional substitute for these analogs [1]. Direct comparative biochemical studies have established that Micrococcin P1 produces distinct effects on both EF-G-dependent GTP hydrolysis and ribosomal RNA conformation in footprinting experiments [1]. Furthermore, X-ray crystallographic analysis reveals that Micrococcin P1 binding uniquely induces a conformational change involving the C-terminal domain of ribosomal protein L7, an effect not observed with thiostrepton or nosiheptide [2]. These mechanistically distinct downstream effects render in-class substitution scientifically invalid when experimental outcomes depend on specific ribosomal perturbation profiles.

Micrococcin P1 Evidence-Based Differentiation: Quantified Comparative Data for Procurement Decisions


Micrococcin P1 vs Thiostrepton: Contrasting Effects on EF-G-Dependent GTP Hydrolysis

In direct comparative biochemical assays, Micrococcin P1 and thiostrepton produce opposing effects on EF-G-dependent GTP hydrolysis. Thiostrepton strongly inhibits GTP hydrolysis, whereas Micrococcin P1 stimulates this activity [1]. This functional divergence occurs despite both compounds binding to the same L11 binding domain of 23S rRNA [1]. Additional studies confirm that Micrococcin P1 stimulates GTP hydrolysis by both EF-G and initiation factor IF2, while thiostrepton inhibits EF-G-dependent GTP hydrolysis but stimulates IF2-dependent hydrolysis [2].

ribosome inhibition GTPase activity thiopeptide antibiotics translation elongation

Micrococcin P1 Binding Uniquely Induces L7-CTD Conformational Change on the 50S Ribosomal Subunit

X-ray crystallographic analysis (3.3 Å resolution) of the Deinococcus radiodurans 50S ribosomal subunit reveals a structural effect unique to Micrococcin P1 among tested thiopeptides. Micrococcin P1 binding induces additional electron density corresponding to the C-terminal domain (CTD) of ribosomal protein L7, which appears adjacent to and interacts with L11 [1]. This L7-CTD density is absent in structures with bound thiostrepton or nosiheptide, indicating a Micrococcin P1-specific allosteric effect on the ribosomal L7-L12 stalk region [1].

ribosome structure X-ray crystallography thiopeptide binding L7-L12 stalk

Micrococcin P1 Resistance Mutation Frequency vs Rifampicin in Mycobacterium tuberculosis

In resistance development studies using Mycobacterium tuberculosis, the frequency of spontaneous resistance to Micrococcin P1 was determined to be approximately 10⁻⁸ [1]. This represents a favorable resistance profile relative to the front-line antitubercular drug rifampicin, for which resistance frequencies typically range from 10⁻⁷ to 10⁻⁸, and to isoniazid, which exhibits frequencies of 10⁻⁵ to 10⁻⁶ [1]. Resistance mutations were mapped exclusively to the ribosomal protein L11 (RplK) N-terminal proline loop and 23S rRNA gene, confirming target specificity [1].

Mycobacterium tuberculosis drug resistance mutation frequency antitubercular agents

Micrococcin P1 Synergistic MIC Reduction with Rifampicin Against MRSA

In combination studies against methicillin-resistant Staphylococcus aureus (MRSA), Micrococcin P1 demonstrates strong synergism with rifampicin. The combination reduced the MIC of Micrococcin P1 by 25-fold and the MIC of rifampicin by 60-fold compared to each drug tested individually [1]. This synergistic effect was the most pronounced among multiple antibiotic combinations tested, and the combination was validated in a murine skin infection model [1].

MRSA antibiotic synergy combination therapy thiopeptide bacteriocin

Micrococcin P1 Gram-Positive Potency: MIC Range of 32–63 nM Across Multiple Pathogens

Dose-response assays establish that Micrococcin P1 exhibits potent antibacterial activity against Gram-positive pathogens with a minimal inhibitory concentration (MIC) range of 32–63 nM . Against specific clinical strains, MIC values were determined as 2 µg/mL against S. aureus strain 1974149, 1 µg/mL against E. faecalis strain 1674621, and 1 µg/mL against S. pyogenes strain 1744264 . The compound demonstrates negligible activity against Gram-negative bacteria, consistent with outer membrane penetration limitations characteristic of the thiopeptide class [1].

antimicrobial activity MIC determination Gram-positive bacteria potency benchmarking

Micrococcin P1 High-Value Procurement Scenarios: Evidence-Driven Research Applications


Ribosomal GTPase Center Mechanistic Studies: Probing Functional Divergence Among Thiopeptides

For laboratories investigating the regulation of ribosomal GTPase activity, Micrococcin P1 is the preferred thiopeptide tool compound. Unlike thiostrepton, nosiheptide, and siomycin, which inhibit EF-G-dependent GTP hydrolysis, Micrococcin P1 stimulates this activity while binding to the identical L11BD of 23S rRNA [1]. This functional dichotomy enables direct comparative studies of how structurally related ligands can produce opposite allosteric effects on the same ribosomal target. Furthermore, the unique Micrococcin P1-induced recruitment of the L7 C-terminal domain to the L11 region [2] provides a distinct structural state for cryo-EM or crystallographic studies of the L7-L12 stalk dynamics.

Antitubercular Drug Discovery: Resistance Mechanism Characterization and Target Validation

Micrococcin P1 serves as a valuable probe in Mycobacterium tuberculosis research, particularly for studies focused on ribosomal drug targets and resistance mechanisms. The compound demonstrates a defined resistance mutation frequency of approximately 10⁻⁸, with all resistance-conferring mutations mapping exclusively to the ribosomal protein L11 (RplK) N-terminal proline loop and 23S rRNA gene [1]. This genetically validated, single-target resistance pathway makes Micrococcin P1 an ideal tool for studying the fitness costs of ribosomal mutations, validating target engagement in whole-cell screening campaigns, and benchmarking novel antitubercular compounds against a thiopeptide with established resistance parameters.

MRSA Combination Therapy Research: Synergy Assessment with Rifampicin and Beyond

For research programs focused on overcoming antibiotic resistance through combination strategies, Micrococcin P1 offers a quantitatively characterized synergistic profile. The combination of Micrococcin P1 with rifampicin reduces the MIC of each component by 25-fold and 60-fold respectively against MRSA, representing the most pronounced synergy observed among multiple tested antibiotic pairings [1]. This validated interaction, which has been confirmed in a murine skin infection model, provides a robust experimental platform for investigating the mechanistic basis of thiopeptide-antibiotic synergy, exploring formulation strategies, and evaluating similar combinations against other Gram-positive pathogens.

Gram-Positive Antimicrobial Screening: Potency Benchmarking and Selectivity Profiling

Micrococcin P1 provides a well-characterized potency standard for antimicrobial screening programs targeting Gram-positive pathogens. With established MIC values of 32–63 nM (general range) and specific strain-level values (2 µg/mL against S. aureus 1974149, 1 µg/mL against E. faecalis 1674621, and 1 µg/mL against S. pyogenes 1744264) [1], the compound serves as a reliable positive control for assay validation and inter-laboratory comparisons. Its negligible activity against Gram-negative bacteria [2] makes it particularly suitable for screening campaigns designed to identify compounds with Gram-negative penetration capabilities or for use in combination studies with outer membrane permeabilizers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Micrococcin P1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.